molecular formula C7H5BrN2O3 B12846983 2-Acetyl-3-Bromo-5-Nitropyridine

2-Acetyl-3-Bromo-5-Nitropyridine

Cat. No.: B12846983
M. Wt: 245.03 g/mol
InChI Key: JSHJPRIMTYZVLP-UHFFFAOYSA-N
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Description

2-Acetyl-3-Bromo-5-Nitropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of acetyl, bromo, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-Bromo-5-Nitropyridine typically involves the nitration of 2-Acetyl-3-Bromopyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-Bromo-5-Nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 2-Acetyl-3-Bromo-5-Aminopyridine.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Acetyl-3-Bromo-5-Nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-Bromo-5-Nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and bromo groups, play a crucial role in its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, while the bromo group can participate in substitution reactions, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

  • 2-Bromo-5-Nitropyridine
  • 3-Bromo-5-Nitropyridine
  • 2-Acetyl-5-Nitropyridine

Comparison: 2-Acetyl-3-Bromo-5-Nitropyridine is unique due to the presence of both acetyl and bromo groups on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

IUPAC Name

1-(3-bromo-5-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3

InChI Key

JSHJPRIMTYZVLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

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